molecular formula C11H10ClN B13677410 5-(Chloromethyl)-2-methylquinoline CAS No. 2089311-48-6

5-(Chloromethyl)-2-methylquinoline

Cat. No.: B13677410
CAS No.: 2089311-48-6
M. Wt: 191.65 g/mol
InChI Key: ZQDPIZNMFMFSOC-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-methylquinoline (CAS 2089311-48-6) is an organic compound with the molecular formula C11H10ClN and a molecular weight of 191.66 g/mol. It is characterized by a quinoline ring system substituted with a chloromethyl group at the 5-position and a methyl group at the 2-position. The chloromethyl group is a key reactive site, making this compound a valuable synthetic intermediate for nucleophilic substitution reactions, allowing researchers to functionalize the quinoline scaffold with amines, thiols, and other nucleophiles to create diverse chemical libraries. The quinoline core is a privileged structure in medicinal chemistry, known for its diverse biological activities. Quinoline-based compounds are extensively investigated for their potent anticancer properties, with mechanisms of action that include acting as tubulin inhibitors, inducing apoptosis, arresting the cell cycle, and serving as HDAC inhibitors. The structural motif of this compound makes it a promising building block for developing novel therapeutic agents targeting these pathways. Its reactivity further allows for the synthesis of hybrid systems, such as those combining quinoline with 1,2,3-triazole rings, which are also known to exhibit significant biological effects. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2089311-48-6

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

IUPAC Name

5-(chloromethyl)-2-methylquinoline

InChI

InChI=1S/C11H10ClN/c1-8-5-6-10-9(7-12)3-2-4-11(10)13-8/h2-6H,7H2,1H3

InChI Key

ZQDPIZNMFMFSOC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC(=C2C=C1)CCl

Origin of Product

United States

Preparation Methods

Chloromethylation via Sulfuryl Chloride

  • Procedure: The reaction of 2-methylquinoline derivatives with sulfuryl chloride at temperatures from -10 to 40 °C (preferably around 0 °C) introduces the chloromethyl group at the desired position.
  • Reaction Time: Typically between 12 to 72 hours.
  • Isolation: The product is isolated by filtration, crystallization, distillation, or chromatography.
  • Notes: Suitable bases such as alkali metal hydroxides or amines may be used to facilitate the reaction.

This method is supported by analogous processes in related heterocyclic compounds, where sulfuryl chloride effectively chlorinates methyl groups adjacent to heteroatoms.

Chlorination Using Phosphoryl Chloride (POCl3)

  • Application: Phosphoryl chloride is used for chlorination of quinoline derivatives, particularly at the 4-position but adaptable for chloromethylation at other positions.
  • Reaction Conditions: Refluxing in toluene with a base such as DIPEA (N,N-diisopropylethylamine) for several hours.
  • Outcome: High yields of chlorinated quinoline intermediates are obtained, which can be further functionalized.

Alkylation and Subsequent Chloromethylation

  • Stepwise Approach: Starting from 2-methylquinoline, alkylation at the 5-position followed by chlorination of the methyl group to chloromethyl can be performed.
  • Catalysts: Zinc chloride in DMF has been used successfully for related quinoline alkylations.
  • Yields: Reported yields for similar 2-substituted quinolines range from 74% to 98% depending on conditions.

Detailed Research Outcomes and Data

Method Reagents & Conditions Reaction Time Yield (%) Notes
Sulfuryl chloride chlorination SO2Cl2, 0 °C, atmospheric pressure 12–72 hours Not specified Suitable bases facilitate reaction; isolation by filtration or chromatography
Phosphoryl chloride chlorination POCl3, reflux in toluene with DIPEA 4 hours reflux High (up to 97-98% for related chloroquinolines) Used for chlorination of quinoline derivatives; adaptable for chloromethylation
Alkylation + chloromethylation 2-methylquinoline, ZnCl2 catalyst, DMF reflux 0.5–1 hour reflux 74–92% Modified Knoevenagel reaction conditions; efficient for 2-substituted quinolines

Experimental Example (Adapted from Related Quinoline Synthesis)

  • Starting Material: 2-methylquinoline derivative.
  • Step 1: Dissolve 2-methylquinoline in anhydrous solvent (e.g., DMF).
  • Step 2: Add zinc chloride catalyst and reflux for 30-60 minutes.
  • Step 3: Introduce chlorinating agent (e.g., sulfuryl chloride or POCl3) slowly at controlled temperature (0 °C to reflux).
  • Step 4: Stir for required time (12-72 hours for sulfuryl chloride; 4 hours for POCl3).
  • Step 5: Quench reaction, extract product, and purify by crystallization or chromatography.
  • Outcome: Obtain 5-(Chloromethyl)-2-methylquinoline as a solid with high purity.

Notes on Purity and Characterization

  • Purity levels of chloromethylquinoline derivatives prepared by these methods typically exceed 95%, with single impurity levels below 0.1%.
  • Characterization is commonly done by NMR, mass spectrometry, and melting point determination.
  • The chloromethyl group is reactive and requires handling under anhydrous and inert conditions to prevent hydrolysis.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-methylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.

    Reduction Reactions: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution: Products include various quinoline derivatives with different functional groups replacing the chloromethyl group.

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

Scientific Research Applications

5-(Chloromethyl)-2-methylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-methylquinoline involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(Chloromethyl)-2-methylquinoline with structurally related quinoline derivatives, focusing on substituents, properties, and applications:

Compound Name Substituents Molecular Formula Key Properties/Applications References
5-(Chloromethyl)-2-methylquinoline 5-CH₂Cl, 2-CH₃ C₁₁H₁₀ClN Reactive intermediate for pharmaceuticals; potential in polymer crosslinking .
2-Chloro-3-(chloromethyl)quinoline 2-Cl, 3-CH₂Cl C₁₀H₇Cl₂N Dual chloro substituents enhance electrophilicity; used in heterocyclic synthesis .
5-Bromo-8-methoxy-2-methylquinoline 5-Br, 8-OCH₃, 2-CH₃ C₁₁H₁₀BrNO Bromo and methoxy groups improve stability; applied in medicinal chemistry .
5-Chloro-8-hydroxyquinoline 5-Cl, 8-OH C₉H₆ClNO Chelating agent in coordination chemistry; antimicrobial properties .
6-Chloro-2-methyl-4-phenylquinoline 6-Cl, 2-CH₃, 4-C₆H₅ C₁₆H₁₂ClN Bulky phenyl group modifies electronic properties; explored in optoelectronics .

Structural and Functional Insights

Reactivity: The chloromethyl group in 5-(Chloromethyl)-2-methylquinoline facilitates nucleophilic substitution reactions, enabling covalent bonding with polymers or biomolecules . In contrast, 5-Chloro-8-hydroxyquinoline’s hydroxyl group promotes metal chelation, useful in antimicrobial formulations . 2-Chloro-3-(chloromethyl)quinoline’s dual chloro groups increase electrophilicity, favoring cross-coupling reactions .

Applications: Pharmaceuticals: Derivatives like 5-Bromo-8-methoxy-2-methylquinoline are prioritized in drug discovery due to enhanced metabolic stability from methoxy and bromo groups . Materials Science: Chloromethyl-substituted quinolines (e.g., 5-(Chloromethyl)-2-methylquinoline) are crosslinking agents in polymer matrices, as demonstrated in chloromethyl polystyrene modifications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-(Chloromethyl)-2-methylquinoline with high purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from quinoline precursors. For example, nucleophilic substitution or Friedländer condensation may be employed. Key steps include:

  • Precursor selection : Use 2-methylquinoline derivatives with reactive sites for chloromethylation (e.g., via chloromethylation reagents like paraformaldehyde/HCl) .
  • Temperature control : Maintain temperatures between 60–80°C to avoid decomposition of intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures ≥95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most reliable for characterizing 5-(Chloromethyl)-2-methylquinoline?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR (CDCl₃) identify the chloromethyl (–CH₂Cl) and methyl (–CH₃) groups. Key signals: δ ~4.5–5.0 ppm (–CH₂Cl), δ ~2.6 ppm (–CH₃) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl–CH₂ group) .
  • FT-IR : Peaks at ~680 cm⁻¹ (C–Cl stretch) and ~2900 cm⁻¹ (C–H stretch) validate functional groups .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of 5-(Chloromethyl)-2-methylquinoline derivatives?

  • Methodological Answer :

  • Systematic review : Follow PRISMA guidelines to aggregate data, assess study heterogeneity, and identify confounding variables (e.g., assay protocols, cell lines) .
  • Meta-analysis : Use random-effects models to quantify effect sizes and explore sources of variation (e.g., dose-response relationships) .
  • QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups at position 5) with activity trends to resolve contradictions .

Q. What experimental strategies are effective for elucidating the mechanism of action of 5-(Chloromethyl)-2-methylquinoline in anticancer assays?

  • Methodological Answer :

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) or topoisomerases using fluorescence-based assays (IC₅₀ determination) .
  • Cellular profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways in treated cancer cells .
  • Molecular docking : Use software like AutoDock Vina to model interactions with putative targets (e.g., DNA minor groove) .

Q. How can researchers optimize the stability of 5-(Chloromethyl)-2-methylquinoline under varying storage conditions?

  • Methodological Answer :

  • Accelerated stability studies : Store samples at 25°C/60% RH, 40°C/75% RH, and monitor degradation via HPLC at intervals (0, 1, 3, 6 months) .
  • Light sensitivity : Use amber vials and assess photodegradation under UV/visible light (e.g., ICH Q1B guidelines) .
  • Data analysis : Apply Arrhenius equation to predict shelf life under standard conditions .

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